N1-Benzyl-N1-methylpropane-1,3-diamine

Description

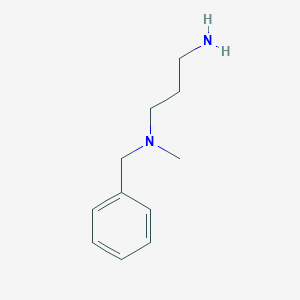

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQYISZOMMPPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407174 | |

| Record name | N~1~-Benzyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-49-1 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)(benzyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N1-Benzyl-N1-methylpropane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the diamine compound, N1-Benzyl-N1-methylpropane-1,3-diamine. Due to the limited availability of direct published literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, alongside a detailed guide to its characterization using modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided in Table 1. These properties are essential for understanding the behavior of these molecules during synthesis and purification.

Table 1: Physicochemical Data of this compound and its Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| N-methylpropane-1,3-diamine | C4H12N2 | 88.15 | 140.1 | 0.888 |

| Benzaldehyde | C7H6O | 106.12 | 178.1 | 1.044 |

| This compound | C11H18N2 | 178.27 | 118-119 @ 4 Torr[1] | 0.975[1] |

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved via a two-step one-pot reductive amination reaction. This method involves the initial formation of a Schiff base (imine) from the condensation of N-methylpropane-1,3-diamine and benzaldehyde, followed by the in-situ reduction of the imine intermediate to the desired secondary amine.

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

This section details a generalized yet comprehensive experimental procedure for the synthesis of this compound.

Materials:

-

N-methylpropane-1,3-diamine

-

Benzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylpropane-1,3-diamine (1.0 eq.) and anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add benzaldehyde (1.0 eq.) dropwise to the cooled solution while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following section outlines the expected spectral data and a generalized protocol for the key analytical techniques.

Figure 2: Workflow for the characterization of the synthesized product.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.7 (t, 2H, -CH₂-NH₂), ~2.4 (t, 2H, -N-CH₂-), ~2.2 (s, 3H, N-CH₃), ~1.6 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.3 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (Ar-CH₂-N), ~58 (-N-CH₂-), ~42 (N-CH₃), ~40 (-CH₂-NH₂), ~30 (-CH₂-CH₂-CH₂-) |

| IR | ν (cm⁻¹): 3350-3250 (N-H stretch, primary amine), 3080-3030 (C-H stretch, aromatic), 2950-2800 (C-H stretch, aliphatic), 1600, 1495, 1450 (C=C stretch, aromatic ring), 1100-1000 (C-N stretch) |

| Mass Spec. | m/z: 178.15 (M⁺), 91.05 ([C₇H₇]⁺, tropylium ion - characteristic for benzyl group) |

General Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings.

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology:

-

Sample Introduction: The sample can be introduced directly via a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed reductive amination protocol offers a reliable and efficient route to this target molecule. The detailed characterization workflow and predicted spectral data will aid researchers in confirming the successful synthesis and purity of the compound. This information is intended to facilitate further research and application of this and structurally related diamines in various fields, including medicinal chemistry and materials science.

References

Physical and chemical properties of N1-Benzyl-N1-methylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl-N1-methylpropane-1,3-diamine is a substituted diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the available information and provides a generalized experimental workflow for its synthesis based on established methods for analogous compounds. Currently, there is no published data on the biological activity or associated signaling pathways of this specific molecule.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Boiling Point | 118-119 °C at 4 Torr | [1] |

| Density | 0.975 g/cm³ | [1] |

| Flash Point | 104.1 °C | [1] |

| Vapor Pressure | 0.0119 mmHg at 25°C | [1] |

| Polar Surface Area (PSA) | 29.26 Ų | [1] |

| LogP (XLogP3) | 2.1675 | [1] |

| CAS Number | 13910-49-1 | [1] |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in the available literature. However, a general synthetic approach can be inferred from established methods for the N-alkylation and N-benzylation of diamines.

Proposed Synthetic Workflow

A plausible synthetic route involves a two-step process starting from N-methylpropane-1,3-diamine: benzylation followed by purification.

References

N1-Benzyl-N1-methylpropane-1,3-diamine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Benzyl-N1-methylpropane-1,3-diamine, a diamine compound of interest in various research and development applications. This document outlines its fundamental chemical properties, including its CAS number and molecular structure, and presents available physicochemical data in a structured format.

Core Chemical Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 13910-49-1 .[1][2] This unique identifier is crucial for unambiguous identification in chemical databases and scientific literature.

Molecular Structure and Properties

The molecular structure of this compound consists of a propane-1,3-diamine backbone where one of the primary amine groups (at position 1) is substituted with both a benzyl group and a methyl group.

Table 1: Molecular and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C11H18N2 | [2] |

| Molecular Weight | 178.274 g/mol | [2] |

| Exact Mass | 178.147 g/mol | [2] |

| InChIKey | LZQYISZOMMPPIP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN(CCCN)CC1=CC=CC=C1 | PubChem |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Density | 0.975 g/cm³ | Not Specified | [2] |

| Boiling Point | 118-119 °C | 4 Torr | [2] |

| Flash Point | 104.1 °C | Not Specified | [2] |

| Vapor Pressure | 0.0119 mmHg | 25 °C | [2] |

| XLogP3 | 2.1675 | Not Specified | [2] |

| PSA (Polar Surface Area) | 29.26 Ų | Not Specified | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are compound-specific and would typically be found in peer-reviewed scientific literature or detailed patents. Researchers are advised to consult chemical synthesis databases and academic journals for specific methodologies. A general workflow for characterization would involve:

-

Synthesis: Typically involving reductive amination or nucleophilic substitution reactions.

-

Purification: Methods such as distillation or column chromatography are commonly employed.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the synthesized compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for identifying and characterizing this compound.

Caption: Figure 1. Identification Workflow

This guide serves as a foundational resource for professionals working with this compound. For specific applications and advanced research, consulting primary scientific literature is recommended.

References

Potential applications of N1-Benzyl-N1-methylpropane-1,3-diamine in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N1-Benzyl-N1-methylpropane-1,3-diamine is an asymmetrically substituted 1,3-diamine that holds significant potential as a versatile building block and ligand in organic synthesis. Its unique structural features, combining a primary amine, a tertiary amine, and a sterically demanding N-benzyl group, make it an attractive candidate for various applications, ranging from catalysis to the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing insights from the established chemistry of related N-substituted 1,3-diamines. While direct experimental data for this specific diamine is limited in publicly available literature, this guide extrapolates its potential based on the well-documented utility of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 13910-49-1 | [1] |

| Boiling Point | 118-119 °C at 4 Torr | [1] |

| Density | 0.975 g/cm³ | [1] |

| Flash Point | 104.1 °C | [1] |

Potential Applications in Organic Synthesis

Based on the reactivity and applications of structurally similar N-substituted 1,3-diamines, several key areas of potential for this compound can be identified.

Ligand in Metal-Catalyzed Reactions

The presence of two nitrogen atoms with different steric and electronic environments makes this compound a promising bidentate ligand for various transition metals. The primary amine can be readily deprotonated to form a metal-amide bond, while the tertiary amine can coordinate to the metal center. The bulky N-benzyl group can create a specific chiral pocket around the metal, potentially inducing asymmetry in catalytic transformations.

Potential Catalytic Applications:

-

Palladium-Catalyzed Cross-Coupling Reactions: N-substituted diamines have been employed as ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric hindrance provided by the benzyl group in this compound could influence the selectivity and efficiency of these reactions.

-

Copper-Catalyzed Reactions: Copper complexes with diamine ligands are known to catalyze a variety of transformations, including Ullmann condensations and Chan-Lam couplings. The chelation of this compound to a copper center could lead to highly active and selective catalysts.

-

Asymmetric Catalysis: Chiral derivatives of 1,3-diamines are extensively used as ligands in asymmetric catalysis. While this compound is achiral, its derivatives, synthesized by introducing chirality on the propane backbone or the benzyl group, could be valuable ligands for enantioselective reactions.

A logical workflow for exploring its use as a ligand in a generic cross-coupling reaction is depicted below.

Caption: Workflow for utilizing the diamine as a ligand.

Organocatalysis

The combination of a primary and a tertiary amine in this compound makes it a potential bifunctional organocatalyst. The primary amine can activate substrates through the formation of enamines or iminium ions, while the tertiary amine can act as a Brønsted base or acid (after protonation).

Potential Organocatalytic Applications:

-

Michael Additions: The primary amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Aldol and Mannich Reactions: As a bifunctional catalyst, it could facilitate aldol and Mannich reactions by activating both the nucleophile and the electrophile.

-

Asymmetric Aminocatalysis: Chiral derivatives could be employed in a wide range of enantioselective transformations.

The general mechanism for an enamine-based organocatalytic cycle is illustrated below.

Caption: Enamine catalysis cycle.

Synthesis of Heterocyclic Compounds

The 1,3-diamine motif is a key structural element in many heterocyclic compounds. This compound can serve as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, benzodiazepines, and other fused ring systems. The presence of the N-benzyl and N-methyl groups can be exploited to fine-tune the properties of the final products or to serve as protecting groups that can be selectively removed.

A hypothetical synthetic pathway to a substituted pyrimidine is shown below.

Caption: Synthesis of a substituted pyrimidine.

Experimental Protocols (Hypothetical)

Synthesis of this compound

A plausible synthetic route involves the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde.

Procedure:

-

To a solution of N-methyl-1,3-propanediamine (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 2 hours to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application as a Ligand in a Suzuki Coupling Reaction

Procedure:

-

In a Schlenk tube, combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solution of palladium(II) acetate (2 mol%) and this compound (4 mol%) in toluene.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Data Presentation (Hypothetical)

Should experimental data become available, it is recommended to present it in a clear and structured format for easy comparison. For instance, in evaluating its performance as a ligand in a catalytic reaction, a table summarizing the reaction conditions and outcomes would be highly beneficial.

Table 2: Hypothetical Evaluation of this compound as a Ligand in Suzuki Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | 4 | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | 4 | Dioxane | 110 | 10 | 92 |

| 3 | Pd(OAc)₂ (2) | 8 | Toluene | 100 | 12 | 88 |

Conclusion

This compound represents a promising yet underexplored molecule in the field of organic synthesis. Its unique structural characteristics suggest a broad range of potential applications as a ligand in metal catalysis, as an organocatalyst, and as a precursor for the synthesis of complex nitrogen-containing heterocycles. Further research into the synthesis of its chiral derivatives could unlock its potential in asymmetric catalysis, a field of immense importance in drug discovery and development. The hypothetical experimental protocols and data presentation formats provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this versatile diamine.

References

The Versatile Precursor: A Technical Guide to N1-Benzyl-N1-methylpropane-1,3-diamine in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl-N1-methylpropane-1,3-diamine is a key synthetic intermediate possessing a unique combination of structural features: a secondary aliphatic amine, a tertiary benzylic amine, and a flexible three-carbon spacer. This arrangement provides two distinct points for chemical modification, making it a valuable precursor for the synthesis of a diverse range of novel compounds, including heterocyclic systems and complex polyamines. Its derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and antineoplastic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a precursor in the generation of new chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 13910-49-1 | [1] |

| Boiling Point | 118-119 °C at 4 Torr | [1] |

| Density | 0.975 g/cm³ | [1] |

| Flash Point | 104.1 °C | [1] |

| XLogP3 | 2.1675 | [1] |

| PSA (Polar Surface Area) | 29.26 Ų | [1] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-alkylation of diamines.

Materials:

-

N-methyl-1,3-propanediamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.0 equivalent) in methanol. To this solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature with stirring. Continue stirring for 2-3 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel.

}

Synthesis workflow for this compound.

Application as a Precursor for Novel Compounds

The presence of both a primary and a tertiary amine in this compound allows for selective functionalization, making it a versatile precursor for a variety of novel compounds.

Synthesis of N-Substituted Diamides

The primary amine can be selectively acylated to form N-substituted diamides, which can be further modified.

Experimental Protocol: Acylation with an Acid Chloride

-

Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add the desired acid chloride (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude amide.

-

Purify the product by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and diazepines, by condensation with 1,3-dielectrophiles.

Example: Synthesis of a Tetrahydropyrimidine Derivative

-

In a suitable solvent such as ethanol, mix this compound (1.0 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude tetrahydropyrimidine derivative can be purified by column chromatography or recrystallization.

}

Derivatization pathways of the precursor.

Potential Applications of Derivatives

Derivatives of N-benzyl-1,3-diamines have been investigated for various biological activities. While specific data for derivatives of this compound is limited in publicly available literature, related structures provide strong indications of their potential.

Antimicrobial and Antifungal Activity

A number of N,N-dibenzyl-diamine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The lipophilic benzyl groups are thought to facilitate interaction with and disruption of microbial cell membranes.

Antineoplastic Activity

N-benzyl-1,3-propanediamine derivatives have been successfully used as ligands for the synthesis of platinum(II) complexes. These complexes, analogous to cisplatin, are being explored as potential antineoplastic agents. The diamine ligand plays a crucial role in the transport and DNA-binding properties of the platinum complex.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel compounds. Its dual reactivity allows for the selective formation of amides, heterocycles, and more complex polyamines. The derivatives of this and closely related diamines have shown significant potential in the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable synthetic building block. Further research into the synthesis and biological evaluation of new derivatives from this precursor is highly encouraged and is expected to yield compounds with interesting and useful properties for drug discovery and development.

References

Biological Activity Screening of N-Benzylated 1,3-Propanediamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylated 1,3-propanediamine derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The incorporation of a benzyl group onto the 1,3-diaminopropane scaffold can impart a range of biological activities, making these compounds attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the methodologies used to screen for the biological activities of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of extensive screening data for N1-Benzyl-N1-methylpropane-1,3-diamine derivatives specifically, this document presents a framework for screening based on established protocols and findings from closely related N-benzylated diamine analogues.

Introduction

The 1,3-diaminopropane backbone is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. The addition of a benzyl group can enhance lipophilicity and introduce aromatic interactions, such as π-π stacking, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research into related N-benzylated compounds has suggested promising avenues for therapeutic applications, particularly in oncology and infectious diseases. This guide outlines the key experimental procedures and data presentation formats for a systematic biological activity screening of novel N-benzyl-N-methylpropane-1,3-diamine derivatives.

Potential Biological Activities and Screening Strategies

Based on preliminary studies of related compounds, the primary biological activities of interest for N-benzylated 1,3-propanediamine derivatives are anticancer and antimicrobial effects.

Anticancer Activity

The potential for N-benzyl-1,3-propanediamine derivatives to act as antineoplastic agents has been explored, particularly in the context of platinum-based chemotherapy. Platinum(II) complexes containing N-benzyl-1,3-propanediamine ligands have been synthesized and are considered analogues of cisplatin, a widely used anticancer drug.[1] These complexes are being investigated for their potential to overcome cisplatin resistance and reduce side effects.[1]

A typical screening cascade for anticancer activity would involve preliminary in vitro cytotoxicity assays against a panel of human cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.

Antimicrobial Activity

Derivatives of N-benzyl-diamines have also shown promise as antimicrobial agents. For instance, a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis.[2] This suggests that the N-benzyl motif may be a valuable component in the design of new antibacterial agents.

Screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Data Presentation: Quantitative Analysis of Biological Activity

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of newly synthesized derivatives. The following tables provide templates for organizing screening results.

Table 1: Illustrative Cytotoxicity Data of this compound Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Substitution | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) | Selectivity Index (SI)* |

| BPD-1 | Unsubstituted Benzyl | 15.2 | 22.5 | 18.9 | 2.1 |

| BPD-2 | 4-Chloro Benzyl | 8.7 | 12.1 | 9.5 | 4.3 |

| BPD-3 | 4-Methoxy Benzyl | 25.1 | 35.8 | 30.2 | 1.5 |

| BPD-4 | 3,4-Dichloro Benzyl | 5.4 | 7.9 | 6.1 | 6.8 |

| Doxorubicin | - | 0.8 | 1.2 | 0.9 | 12.5 |

*Selectivity Index (SI) is calculated as the ratio of the IC50 value against a normal cell line (e.g., MRC-5) to the IC50 value against a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| BPD-1 | Unsubstituted Benzyl | 32 | 64 | >128 |

| BPD-2 | 4-Chloro Benzyl | 16 | 32 | 64 |

| BPD-3 | 4-Methoxy Benzyl | 64 | 128 | >128 |

| BPD-4 | 3,4-Dichloro Benzyl | 8 | 16 | 32 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Methodology:

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are serially diluted in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi in 96-well plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Diagrams illustrating workflows and potential mechanisms of action are essential for a clear understanding of the screening process and the compound's biological context.

Caption: General experimental workflow for the synthesis and biological screening of novel chemical entities.

Caption: A hypothetical signaling pathway potentially modulated by N-benzylated diamine derivatives leading to apoptosis.

Conclusion

While the comprehensive biological activity screening of this compound derivatives is an emerging area of research, the foundational knowledge from related N-benzylated diamines provides a strong rationale for their investigation as potential therapeutic agents. The systematic application of the screening methodologies outlined in this guide will be instrumental in elucidating their biological potential, defining their mechanism of action, and guiding future drug development efforts. The structured presentation of data and clear visualization of experimental workflows are paramount for robust and reproducible scientific inquiry in this promising field.

References

N-Benzyl-1,3-Propanediamine Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-1,3-propanediamine derivatives and their emerging significance in medicinal chemistry. The core focus of current research lies in their application as ligands in the development of novel platinum-based anticancer agents. This document details their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Introduction to N-Benzyl-1,3-Propanediamine Derivatives

N-benzyl-1,3-propanediamine is a disubstituted diamine featuring a flexible propanediamine linker connecting a primary or secondary amine to a benzyl group. This structural motif serves as a versatile scaffold in medicinal chemistry. The presence of both an aromatic benzyl group and an aliphatic diamine chain allows for a combination of hydrophobic and hydrophilic interactions, which can be fine-tuned through substitution on the benzyl ring. This adaptability makes these derivatives attractive candidates for designing molecules that can interact with various biological targets.

The primary and most investigated role of these derivatives is as ligands for platinum(II) complexes, which are explored as potential antineoplastic agents analogous to the clinically successful drug, cisplatin.[1] The rationale behind this approach is that modifying the ligand coordinated to the platinum center can alter the resulting complex's stability, lipophilicity, and cellular uptake, potentially leading to an improved therapeutic window and a different spectrum of activity compared to existing platinum-based drugs.[2][3]

Primary Role as Ligands in Anticancer Agents

The development of new platinum-based anticancer drugs is a significant area of research aimed at overcoming the limitations of cisplatin, such as its severe side effects and the development of tumor resistance.[2] N-benzyl-1,3-propanediamine derivatives have been synthesized and used as ligands to create novel platinum(II) complexes.[1] These complexes are analogues of cisplatin and are being investigated for their potential as antineoplastic agents.[1][4]

The introduction of the N-benzyl-1,3-propanediamine ligand is intended to modulate the pharmacological properties of the platinum complex. The aromatic benzyl group, for instance, could facilitate intercalation between DNA bases, adding to the cytotoxic effect of the platinum core which forms adducts with DNA.[1]

Cytotoxicity of Platinum(II) Complexes

Table 1: Representative Cytotoxic Activities (IC50) of Various Platinum(II) Complexes Against Human Cancer Cell Lines

| Complex Type | Cell Line | IC50 (µM) | Reference |

| [Pt(HL4)Cl]·H2O | MDA-MB-231 (Breast) | 8.1 ± 1.1 | [6] |

| Cisplatin | MDA-MB-231 (Breast) | 63.1 ± 1.2 | [6] |

| [Pt(R,R-DACH)(ma)]NO3 | HeLa (Cervical) | ~32 | [7] |

| [Pt(R,R-DACH)(ma)]NO3 | K562 (Leukemia) | ~26 | [7] |

| Cisplatin | HeLa (Cervical) | ~10-16 | [7] |

| Carboplatin | HeLa (Cervical) | >100 | [7] |

Note: The IC50 values presented are for related platinum complexes and are intended to provide a quantitative context for the cytotoxic potential of this class of compounds. DACH = diaminocyclohexane; ma = maltolato.

Potential as Antimicrobial Agents

While the primary focus of research has been on anticancer applications, the broader family of benzyl derivatives has shown promise as antimicrobial agents. Studies on various synthetic benzyl bromides, ketones, and chalcones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8] This suggests that the N-benzyl-1,3-propanediamine scaffold itself may possess or could be modified to exhibit antimicrobial properties.

Table 2: Representative Antimicrobial Activities (MIC) of Related Benzyl Derivatives

| Compound Type | Microorganism | MIC (mg/mL) | Reference |

| Benzyl bromide (1a) | Staphylococcus aureus | 1 | [8] |

| Benzyl bromide (1a) | Escherichia coli | 2 | [8] |

| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [8] |

| Benzyl bromide (1a) | Candida albicans | 0.25 | [8] |

Note: This table shows the antimicrobial potential of related benzyl compounds, suggesting a possible area for future investigation for N-benzyl-1,3-propanediamine derivatives.

Experimental Protocols

Synthesis of N-Benzyl-1,3-Propanediamine Derivatives

A general and effective method for the synthesis of N-benzyl-1,3-propanediamine derivatives involves the reaction of 1,3-propanediamine with a corresponding benzyl halide.[1]

Materials:

-

1,3-Propanediamine

-

Substituted or unsubstituted benzyl halide (e.g., benzyl chloride, 4-chlorobenzyl chloride)

-

Ethanol

-

Saturated sodium hydroxide solution in ethanol

-

Dichloromethane

-

Methanol

-

Silica gel 60 G

Procedure:

-

Dissolve 1,3-propanediamine (40 mmol) in ethanol (20 mL).

-

Slowly add the corresponding benzyl halide (20 mmol) to the solution over a period of 8 hours with continuous stirring.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (8:2) eluent system.

-

Once the reaction is complete, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel 60 G with a dichloromethane/methanol (9:1) eluent system to isolate the desired N-benzyl-1,3-propanediamine derivative.[1]

Synthesis of Dichloro(N-benzyl-1,3-propanediamine)platinum(II) Complexes

The synthesized ligands can be used to form platinum(II) complexes.[1]

Materials:

-

N-benzyl-1,3-propanediamine derivative

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

Deionized water

Procedure:

-

Dissolve the N-benzyl-1,3-propanediamine ligand in deionized water.

-

In a separate flask, dissolve K2[PtCl4] in deionized water.

-

Add the ligand solution to the K2[PtCl4] solution with stirring.

-

Stir the reaction mixture at room temperature for 48 hours.

-

The resulting platinum(II) complex, which precipitates out of solution, is isolated by simple filtration.

-

The complex can be washed with water and dried.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][10]

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

N-benzyl-1,3-propanediamine platinum(II) complex stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

After 24 hours, treat the cells with various concentrations of the platinum complex (typically in a range from 0.1 to 100 µM). Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

-

Incubate the plates for another 48-72 hours.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[10]

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

Caption: From Synthesis to Biological Evaluation.

Proposed Signaling Pathway for Anticancer Activity

Caption: DNA Damage-Induced Apoptosis Pathway.

Conclusion and Future Directions

N-benzyl-1,3-propanediamine derivatives serve as a valuable platform in medicinal chemistry, primarily as ligands for creating novel platinum(II) anticancer agents. The research indicates that these complexes are cytotoxic to a range of cancer cell lines, and their proposed mechanism of action involves DNA binding and the induction of apoptosis, similar to other platinum-based drugs.[3][11] While the anticancer potential is the most explored avenue, the possibility of these derivatives having antimicrobial activity warrants further investigation.

Future research should focus on establishing a clear and quantitative structure-activity relationship (SAR) by synthesizing a larger library of these compounds with diverse substitutions on the benzyl ring and systematically evaluating their cytotoxicity with reported IC50 values. Furthermore, detailed mechanistic studies are needed to elucidate the specific cellular pathways modulated by these complexes and to determine if their mode of action differs significantly from that of cisplatin, which could be key to overcoming drug resistance. The biological activity of the ligands themselves, independent of the platinum center, also remains an underexplored area that could yield novel therapeutic agents.

References

- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, crystal structure and cytotoxicity of diamine platinum(II) complexes containing maltol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Elegance of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral 1,3-Diamines

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diamines are fundamental building blocks in modern medicinal chemistry and asymmetric synthesis. Their stereochemically defined 1,3-disposition of two amino functionalities provides a unique scaffold for creating complex molecular architectures with precise three-dimensional orientations. This structural motif is prevalent in a wide array of biologically active compounds, from potent enzyme inhibitors to crucial ligands in asymmetric catalysis. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of chiral 1,3-diamines, with a focus on practical methodologies and quantitative data for researchers in the field.

Historical Perspective: From Classical Resolution to Modern Asymmetric Synthesis

The journey to obtaining enantiomerically pure 1,3-diamines began with classical resolution techniques. This method relies on the separation of a racemic mixture of diamines by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing physical properties of these diastereomeric salts, most notably their solubility, allow for their separation by fractional crystallization. Although effective, this method is often laborious and inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

The advent of asymmetric synthesis has revolutionized access to chiral 1,3-diamines, offering more efficient and elegant routes to these valuable compounds. Modern methods focus on the direct, enantioselective construction of the 1,3-diamine scaffold, bypassing the need for resolving racemic mixtures. These strategies include diastereoselective reductions, organocatalytic approaches, transition-metal-catalyzed reactions, and biocatalysis.

Key Synthetic Methodologies

A variety of powerful synthetic strategies have been developed for the asymmetric synthesis of chiral 1,3-diamines. Below are detailed protocols for some of the most significant and widely used methods.

Diastereoselective Reduction of N-tert-Butanesulfinylketimines

This method, developed by Ellman and coworkers, is a robust and highly stereoselective approach for the synthesis of chiral amines, including 1,3-diamines. The chiral N-tert-butanesulfinyl group acts as an excellent chiral auxiliary, directing the stereochemical outcome of the reduction of the ketimine.

Experimental Protocol:

A general procedure for the diastereoselective reduction of an N-tert-butanesulfinylketimine to a chiral 1,3-diamine is as follows:

-

Formation of the N-tert-Butanesulfinylketimine: To a solution of the corresponding ketone (1.0 equiv) in THF (0.5 M) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). The reaction mixture is heated to 65 °C and stirred for 12-24 hours. Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ketimine is purified by flash chromatography.

-

Diastereoselective Reduction: The purified N-tert-butanesulfinylketimine (1.0 equiv) is dissolved in THF (0.2 M) and cooled to -78 °C under an inert atmosphere. A solution of L-Selectride® (1.5 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 3 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

Deprotection: The resulting N-tert-butanesulfinylamine is dissolved in methanol (0.5 M), and a solution of HCl in dioxane (4.0 M, 5.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting hydrochloride salt is either used directly or neutralized with a base to yield the free chiral 1,3-diamine.

Proline-Catalyzed Asymmetric Mannich Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and L-proline is a particularly effective catalyst for various transformations, including the synthesis of chiral 1,3-diamines via Mannich reactions.

Experimental Protocol:

A representative protocol for the L-proline-catalyzed asymmetric Mannich reaction to generate a syn-1,3-diamine precursor is as follows:

-

To a mixture of an aldehyde (2.0 equiv), p-anisidine (1.1 equiv), and L-proline (20 mol%) in DMSO (0.5 M) is added a ketone (1.0 equiv).

-

The reaction mixture is stirred at room temperature for 24-72 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich product. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

-

Subsequent reduction of the ketone and removal of the p-methoxyphenyl (PMP) group yields the chiral 1,3-diamine.

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium and rhodium complexes are highly effective catalysts for a variety of asymmetric transformations that can be applied to the synthesis of chiral 1,3-diamines. One such approach involves the sequential palladium-catalyzed asymmetric allylic amination and rhodium-catalyzed aziridination.[1]

Experimental Protocol:

A general procedure for this sequential catalytic process is outlined below:

-

Palladium-Catalyzed Asymmetric Allylic Amination: In a glovebox, a solution of Pd₂(dba)₃·CHCl₃ (2.5 mol%) and a chiral ligand (e.g., (S,S)-ANDEN-phenyl Trost ligand, 7.5 mol%) in THF is prepared. To this solution is added the allylic carbonate (1.1 equiv) followed by the sulfamate nucleophile (1.0 equiv). The reaction is stirred at room temperature for a specified time. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography.

-

Rhodium-Catalyzed Aziridination: To a solution of the product from the previous step in a suitable solvent are added MgO, an oxidant (e.g., PhI(OAc)₂), and a rhodium catalyst (e.g., Rh₂(esp)₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by chromatography to yield the aziridine. Subsequent nucleophilic ring-opening of the aziridine can lead to the desired chiral 1,3-diamine derivative.

Biocatalytic Synthesis using Transaminases

Enzymes, particularly transaminases, offer a green and highly selective method for the synthesis of chiral amines. While their application to 1,3-diamines is an emerging area, the general principles of asymmetric synthesis from a prochiral diketone can be applied.

Experimental Protocol:

A general workflow for the biocatalytic synthesis of a chiral 1,3-diamine using a transaminase is as follows:

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the prochiral 1,3-diketone substrate, a suitable amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme Addition: A purified and lyophilized transaminase enzyme (or a whole-cell lysate containing the overexpressed enzyme) is added to the reaction mixture.

-

Reaction Progress: The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by HPLC or GC analysis of aliquots taken at regular intervals.

-

Work-up: Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude chiral 1,3-diamine.

-

Purification: The crude product is purified by an appropriate method, such as flash chromatography or crystallization, to obtain the enantiomerically pure 1,3-diamine.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of chiral 1,3-diamines using various methods, allowing for easy comparison of their efficiency and stereoselectivity.

Table 1: Diastereoselective Reduction of N-tert-Butanesulfinylketimines

| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | N/A | L-Selectride® | >99:1 | 95 | [2] |

| 2 | N/A | NaBH₄ | 98:2 | 92 | [2] |

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction

| Entry | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Isovaleraldehyde | Acetone | 95:5 | 99 | 75 | [3] |

| 2 | Benzaldehyde | Cyclohexanone | 90:10 | 97 | 82 | [3] |

Table 3: Palladium-Catalyzed Asymmetric Allylic Amination

| Entry | Allylic Carbonate | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | N/A | (S,S)-ANDEN-phenyl Trost | >95 | 85 | [1] |

| 2 | N/A | (R,R)-DACH-phenyl Trost | 92 | 88 | [1] |

Visualizing the Impact: Signaling Pathways and Workflows

Chiral 1,3-diamines are integral components of many targeted therapeutics, particularly kinase inhibitors. The precise stereochemistry of these molecules is often crucial for their potent and selective binding to the target protein. Below are diagrams of the signaling pathways inhibited by two such drugs, Axitinib and Lapatinib, which contain chiral diamine-related motifs.

The following diagram illustrates a general experimental workflow for the discovery and development of a new chiral 1,3-diamine catalyst.

Conclusion

The discovery and synthesis of chiral 1,3-diamines have been driven by their increasing importance in asymmetric catalysis and medicinal chemistry. From the early days of classical resolution to the sophisticated asymmetric catalytic methods of today, the ability to access these molecules with high enantiopurity has become a cornerstone of modern organic synthesis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the continued development and application of these remarkable chiral building blocks. The ongoing exploration of novel synthetic routes, including biocatalytic and C-H activation strategies, promises to further expand the synthetic toolbox for accessing chiral 1,3-diamines and their derivatives, paving the way for future discoveries in drug development and materials science.

References

N1-Benzyl-N1-methylpropane-1,3-diamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for N1-Benzyl-N1-methylpropane-1,3-diamine (CAS No: 13910-49-1). The information presented herein is a synthesis of available data for the compound and its structural analogs, intended to promote safe laboratory practices.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for this compound is not fully available, the following table summarizes known and predicted properties. Data for closely related compounds are included for comparative purposes and are noted as such.

| Property | Value for this compound | Value for N-Methyl-1,3-propanediamine (Analog) | Value for N-benzylpropane-1,3-diamine (Analog) |

| Molecular Formula | C11H18N2[1][2] | C4H12N2[3][4] | C10H16N2[5] |

| Molecular Weight | 178.27 g/mol [1][2] | 88.15 g/mol [3][4] | 164.25 g/mol [5] |

| Boiling Point | 118-119 °C @ 4 Torr[2] | 139-141 °C[6] | Not available |

| Density | 0.975 g/cm³[2] | 0.844 g/mL at 25 °C[7] | Not available |

| Flash Point | 104.1 °C[2] | 35 °C / 95 °F[6] | Not available |

| Vapor Pressure | 0.0119 mmHg at 25°C[2] | Not available | Not available |

| CAS Number | 13910-49-1[1][2] | 6291-84-5[3][4][6] | 13910-48-0[5] |

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Skin Corrosion/Irritation: Likely to cause severe skin burns.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye damage.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, similar to related diamines.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar amine compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Hand Protection: Use compatible, chemical-resistant gloves. Regularly inspect gloves for degradation or punctures.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[9]

-

Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

-

Containers: Keep containers tightly closed to prevent exposure to moisture and air.

-

Incompatible Materials: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][8]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended based on guidelines for similar diamine compounds.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following materials:

| Incompatible Material | Potential Hazard |

| Strong oxidizing agents | Vigorous reactions, fire |

| Acids | Exothermic reaction, neutralization |

| Acid chlorides | Violent reaction |

| Acid anhydrides | Violent reaction |

Experimental Protocols for Safety Assessment

Specific toxicological data for this compound is not publicly available. However, a general approach to assessing the safety of a novel amine compound would involve a tiered set of in vitro and in vivo studies.

In Vitro Toxicity Screening

-

Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. Common assays include MTT, LDH, and neutral red uptake assays using relevant cell lines (e.g., hepatocytes, renal cells).

-

Genotoxicity Assays: To assess the potential to cause DNA or chromosomal damage. Standard tests include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and chromosomal aberration test.[9]

-

Skin Corrosion/Irritation Assays: Using reconstructed human epidermis (RhE) models to predict skin corrosion and irritation potential.

Acute Toxicity Studies (In Vivo)

-

Acute Oral, Dermal, and Inhalation Toxicity: Typically conducted in rodents (rats or mice) to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. These studies help classify the chemical's acute toxicity. For N-Methyl-1,3-propanediamine, the oral LD50 in rats is 951 mg/kg.[6]

General Procedure for Amine Characterization (Qualitative)

The following represents a general workflow for the qualitative identification of amines, which can be a preliminary step in characterization.

-

Solubility Test: Assess the solubility of the compound in water and dilute mineral acids. Amines, being basic, should dissolve in acidic solutions.[10]

-

Litmus Test: Test the aqueous solution of the amine with red litmus paper. A change to blue indicates basicity.[10]

-

Hinsberg Test: This test can distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[11]

-

Materials: Test compound, sodium hydroxide solution, benzenesulfonyl chloride, hydrochloric acid.

-

Procedure:

-

Dissolve a small amount of the amine in a sodium hydroxide solution.

-

Add benzenesulfonyl chloride and shake vigorously.

-

Acidify the solution with hydrochloric acid and observe any precipitate formation or dissolution.

-

-

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet (SDS). Always consult the most current and specific safety information available for any chemical before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

- 1. chemsrc.com [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-甲基-1,3-二氨基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. galaxy.ai [galaxy.ai]

- 11. byjus.com [byjus.com]

Methodological & Application

Application Note and Protocol for the Synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine

Abstract

This document provides a detailed experimental protocol for the synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine, a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The synthetic route described is a one-pot reductive amination of N-methyl-1,3-propanediamine with benzaldehyde, utilizing sodium borohydride as the reducing agent. This method is efficient, scalable, and employs readily available starting materials. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N¹-Benzyl-N¹-methylpropane-1,3-diamine is a key synthetic intermediate whose structure, featuring both a benzyl and a methyl group on one nitrogen atom of a propane-1,3-diamine backbone, offers a versatile scaffold for further chemical modifications. The presence of both aromatic and aliphatic amine functionalities, as well as a primary amine group, makes it a valuable building block in the development of novel pharmaceutical agents and functional materials. The protocol herein describes a reliable and high-yielding synthesis via reductive amination, a cornerstone reaction in the formation of carbon-nitrogen bonds.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for the safe handling of the materials and for the successful execution of the experimental protocol.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS No. |

| N-methyl-1,3-propanediamine | C₄H₁₂N₂ | 88.15 | 139-141 | 0.844 | 6291-84-5 |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 | 100-52-7 |

| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | 1.074 | 16940-66-2 |

| N¹-Benzyl-N¹-methylpropane-1,3-diamine | C₁₁H₁₈N₂ | 178.27 | 118-119 @ 4 Torr[1] | 0.975[1] | 13910-49-1 |

Experimental Protocol: Synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine

This protocol details the synthesis via a one-pot reductive amination reaction.

3.1. Materials and Reagents

-

N-methyl-1,3-propanediamine (98%)

-

Benzaldehyde (≥99%)

-

Sodium borohydride (NaBH₄, ≥98%)

-

Methanol (MeOH, anhydrous)

-

Dichloromethane (CH₂Cl₂, DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Reaction Scheme

Caption: Reductive amination of N-methyl-1,3-propanediamine with benzaldehyde.

3.3. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-propanediamine (4.41 g, 50 mmol) in anhydrous methanol (100 mL).

-

Imine Formation: To this solution, add benzaldehyde (5.31 g, 50 mmol) dropwise at room temperature. Stir the mixture for 2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.08 g, 55 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

-

Work-up:

-

Quench the reaction by the slow addition of water (40 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane (containing 1% triethylamine to prevent streaking) to yield the pure N¹-Benzyl-N¹-methylpropane-1,3-diamine as a colorless to pale yellow oil.

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for the synthesized N¹-Benzyl-N¹-methylpropane-1,3-diamine.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂), 2.75 (t, J=7.0 Hz, 2H, -CH₂-NH₂), 2.40 (t, J=7.0 Hz, 2H, -N-CH₂-), 2.20 (s, 3H, N-CH₃), 1.65 (quintet, J=7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.30 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 139.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 62.0 (Ar-CH₂), 56.0 (-N-CH₂-), 42.0 (N-CH₃), 40.0 (-CH₂-NH₂), 31.0 (-CH₂-CH₂-CH₂-) |

| IR (neat, cm⁻¹) | 3360-3280 (N-H stretch, primary amine), 3060, 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-N stretch) |

| Mass Spec (EI) | m/z (%): 178 (M⁺), 91 (100, [C₇H₇]⁺), 87 ([M-C₇H₇]⁺) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow diagram for the synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine.

References

Application Notes & Protocols: N1-Benzyl-N1-methylpropane-1,3-diamine as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed catalytic applications for the specific ligand N1-Benzyl-N1-methylpropane-1,3-diamine are not extensively reported in peer-reviewed literature. The following application notes and protocols are representative examples based on the well-established use of structurally similar chiral diamine ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. The experimental data presented is illustrative.

Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones